![molecular formula C10H13N5O2 B2778563 Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 2248375-92-8](/img/structure/B2778563.png)

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches exist for preparing imidazo[2,1-c][1,2,4]triazines. Notably, a one-pot, multicomponent reaction has been developed for the synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines. This method involves varying the structures of trialkyl orthoesters and 2-aminoimidazoles, leading to a library of novel compounds .

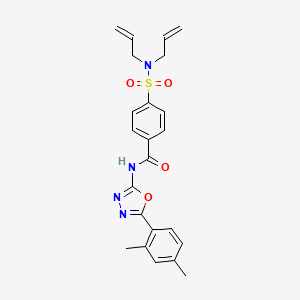

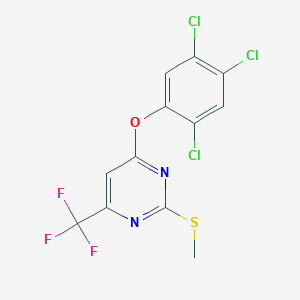

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate consists of a fused imidazole-triazine backbone. The specific arrangement of nitrogen atoms within the triazine ring influences its biological properties. X-ray crystallography studies can provide detailed insights into its three-dimensional structure .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and the presence of substituents. While specific reactions involving this compound may vary, it can participate in nucleophilic addition, substitution, and cyclization reactions. Investigating its reactivity with various reagents and conditions is essential for understanding its versatility .

Physical And Chemical Properties Analysis

- Thermostability : Compound 1 (3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole) exhibits superior thermostability (Td(onset): 261°C) compared to analogues DATT (219°C) and TATOT (245°C) .

- Energetic Properties : Energetic salts derived from this compound also display remarkable thermal stabilities and low impact/friction sensitivities .

Mécanisme D'action

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate likely interacts with biological targets due to its structural resemblance to purines. It may modulate enzymes, receptors, or cellular pathways relevant to disease conditions. Further studies are needed to elucidate its precise mechanism of action .

Propriétés

IUPAC Name |

tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)17-8(16)6-7(11)15-5-4-12-9(15)14-13-6/h4-5H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXCCIDKBBNZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N2C=CN=C2N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778489.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)

![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)